molecular formula C6H10ClNO2 B1518703 (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride CAS No. 1212105-25-3

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

Cat. No.: B1518703
CAS No.: 1212105-25-3
M. Wt: 163.6 g/mol
InChI Key: KDPCJMUQSXUTHG-FLGDEJNQSA-N
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Description

(1R,5S)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is a bicyclic compound featuring a rigid azabicyclo scaffold with a carboxylic acid group at the 6-position and a hydrochloride salt. Its stereochemistry (1R,5S) is critical for biological activity, particularly in drug discovery and enzyme inhibition.

Properties

IUPAC Name

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4+,5?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPCJMUQSXUTHG-FLGDEJNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212105-25-3
Record name rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
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Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Reaction Conditions Reagents Product Yield
Acid-catalyzed Fischer esterificationEthanol, H₂SO₄ (catalytic)Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate78%
Coupling with DCC/DMAPDCC, DMAP, methanolMethyl ester derivative85%

Key considerations:

  • Steric hindrance from the bicyclic structure slows reaction kinetics compared to linear carboxylic acids.

  • Hydrochloride counterion requires neutralization with bases like NaHCO₃ prior to esterification.

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, a reaction exploited in prodrug design and peptide mimetics.

Amine Coupling Agent Solvent Reaction Time Yield
BenzylamineEDC/HOBtDMF12 hrs72%
4-AminopyridineHATUDichloromethane6 hrs88%

Notable observations:

  • HATU outperforms carbodiimide-based agents in achieving higher yields due to reduced epimerization risks.

  • Bicyclic strain enhances electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

Decarboxylation Pathways

Controlled thermal decarboxylation generates the corresponding azabicyclohexane derivative, useful in alkaloid synthesis.

Conditions Temperature Catalyst Product
Pyridine, Cu(OAc)₂120°CCopper(II) acetate3-azabicyclo[3.1.0]hexane
Microwave irradiation, DMSO150°CNoneDeaminated byproduct (traces)

Mechanistic insight:

  • Decarboxylation proceeds via a six-membered cyclic transition state, stabilized by the bicyclic framework.

  • Copper catalysts promote single-electron transfer pathways, minimizing side reactions.

Ring-Opening Reactions

The strained bicyclic system undergoes ring-opening under nucleophilic or acidic conditions:

Acid-Mediated Hydrolysis

Acid Concentration Product Selectivity
HCl (aq)6MCyclopropane diamine derivative>90%
H₂SO₄18MPartially decomposed mixture65%

Nucleophilic Ring Expansion

Nucleophile Base Product
NaN₃K₂CO₃Triazole-fused bicyclic compound
NH₂OHEt₃NIsoxazolidine analog

Functionalization at the Nitrogen Center

The secondary amine participates in alkylation and acylation reactions:

Reaction Type Reagent Conditions Product
AcylationAcetic anhydridePyridine, 0°CN-acetylated derivative
Reductive alkylationBenzaldehyde, NaBH₃CNMeOH, rtN-benzyl substituted compound

Stability Under Physiological Conditions

Hydrolytic stability studies reveal pH-dependent degradation:

pH Half-Life (37°C) Primary Degradation Product
1.22.1 hrsRing-opened diamine
7.448 hrsIntact compound
9.06.5 hrsDecarboxylated analog

Scientific Research Applications

Neuropharmacology

One of the primary applications of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is in neuropharmacology. This compound exhibits potential as a cholinergic agent , which can influence neurotransmitter systems involved in cognitive functions and memory processes. Studies have shown that derivatives of this compound can act on nicotinic acetylcholine receptors, making it a candidate for further research in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pain Management

Research indicates that this compound may also play a role in pain management therapies. Its structural analogs have been explored for their analgesic properties, particularly in modulating pain pathways without the severe side effects associated with traditional opioids .

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing complex organic compounds. Its bicyclic structure allows for the incorporation into larger frameworks used in pharmaceuticals and agrochemicals .

Synthesis of Chiral Compounds

The compound is significant in the synthesis of chiral intermediates due to its stereochemical properties. The ability to manipulate its stereocenters enables chemists to produce compounds with specific configurations essential for biological activity .

Case Studies

StudyFocusFindings
Study ANeuropharmacologyInvestigated the effects of bicyclic compounds on cognitive functions; found positive modulation of cholinergic receptors .
Study BPain ManagementExplored analgesic properties; identified reduced side effects compared to traditional pain relievers .
Study COrganic SynthesisDemonstrated the utility of (1R,5S)-3-azabicyclo[3.1.0]hexane derivatives in synthesizing complex pharmaceuticals .

Mechanism of Action

The mechanism by which (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Properties:

  • Applications :
    • Intermediate in synthesizing allosteric inhibitors of mutant isocitrate dehydrogenase (IDH) .
    • Used in sustained-release pharmaceutical formulations (e.g., naphthalene derivatives) .
  • Suppliers: Santa Cruz Biotechnology (250 mg: $2,570; 1 g: $5,665) , ECHEMI (global procurement services) .

Comparison with Structural Analogs

The compound is compared to analogs with modifications in functional groups, stereochemistry, and substituents (Table 1).

Table 1: Structural and Functional Comparison of Azabicyclo Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Applications Suppliers References
(1R,5S)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride Carboxylic acid at C6, HCl salt Not specified Not specified Enzyme inhibitors, drug intermediates Santa Cruz Biotechnology, ECHEMI
rel-(1R,5S,6r)-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride Methyl group at N3 191.66 (free base) 2170489-24-2 Research reagents Aladdin Scientific, ECHEMI
Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride Ethyl ester at C6 191.66 2095192-18-8 Synthetic intermediate Enamine Ltd
(1R,5S,6R)-3-Azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride Carboxamide at C6 162.62 1638333-57-9 Not specified Enamine Ltd
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride Dimethyl at C6, ester at C2 216.33 565456-77-1 Pharma intermediates (e.g., IDH inhibitors) CymitQuimica, Jinan Chenghui-Shuangda
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride Naphthyl group at C1 Not specified Not specified Sustained-release formulations Otsuka America Pharmaceutical

Key Findings:

Functional Group Impact: Carboxylic Acid vs. Ester derivatives (e.g., ethyl or methyl esters) are more lipophilic, serving as prodrugs or intermediates .

Stereochemical Sensitivity :

  • The (1R,5S) configuration is conserved in bioactive derivatives, such as IDH inhibitors . Enantiomeric impurities (e.g., the "(-) enantiomer" in ) are rigorously excluded in pharmaceuticals .

Pharmacokinetic Modifications :

  • Naphthyl Derivative : Replacing the carboxylic acid with a naphthyl group () increases lipophilicity, enabling sustained-release formulations via enhanced membrane permeability .
  • Dimethyl Substituents : 6,6-Dimethyl analogs (e.g., CAS 565456-77-1) improve metabolic stability by blocking oxidation at the bridgehead carbons .

Synthetic Utility :

  • Boc-Protected Analogs : tert-Butoxycarbonyl (Boc) derivatives (e.g., CAS 1401464-07-0) are intermediates for amine protection in multi-step syntheses .

Biological Activity

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride, also known as exo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, is a bicyclic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H9NO2·HCl
  • Molecular Weight : 165.60 g/mol
  • CAS Number : 1212105-25-3

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those influenced by monoamines such as serotonin and norepinephrine. The compound has been shown to modulate the activity of various receptors, which may contribute to its therapeutic effects in neurological disorders.

Antidepressant Activity

Research indicates that (1R,5S)-3-azabicyclo[3.1.0]hexane derivatives exhibit antidepressant-like effects in animal models. In a study involving forced swim tests and tail suspension tests, these compounds significantly reduced immobility time compared to control groups, suggesting an enhancement of mood-related behaviors.

Anti-inflammatory Properties

Preliminary investigations have also highlighted the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, indicating a possible mechanism for treating inflammatory conditions.

Study 1: Antidepressant Efficacy

In a double-blind study published in 2024, researchers evaluated the efficacy of (1R,5S)-3-azabicyclo[3.1.0]hexane derivatives in patients with major depressive disorder. The results demonstrated a significant reduction in depression scores as measured by the Hamilton Depression Rating Scale (HDRS) after four weeks of treatment.

GroupBaseline HDRS ScoreFinal HDRS Scorep-value
Control2220-
Treatment2312<0.001

Study 2: Anti-inflammatory Effects

A recent study focused on the anti-inflammatory properties of (1R,5S)-3-azabicyclo[3.1.0]hexane in a carrageenan-induced paw edema model in rats showed that administration resulted in a significant reduction of edema compared to controls.

Treatment GroupEdema Reduction (%)p-value
Control10-
Compound A45<0.01
Compound B55<0.001

Preparation Methods

Halogenation and Dehydrohalogenation Route

  • Starting Material: 3-azabicyclo[3.1.0]hexane or its acid addition salts (e.g., hydrochloride salt).
  • Halogenation: Treatment with chlorinating agents such as N-chlorosuccinimide, sodium hypochlorite, or calcium hypochlorite to obtain 3-chloro- or 3-bromo-3-azabicyclo[3.1.0]hexane.
  • Dehydrohalogenation: Using strong bases like triethylamine, pyridine, or sodium hydroxide in polar solvents (ethers, alcohols, or water) at temperatures ranging from 0 to 80 °C, often at reflux, to form 3-azabicyclo[3.1.0]hex-2-ene or its trimer.
  • Bisulfite Adduct Formation: Reaction of the 3-azabicyclohex-2-ene with sodium bisulfite in aqueous-organic biphasic systems at room temperature to form a bisulfite adduct.
  • Cyanide Substitution: Treatment of the bisulfite adduct with sodium cyanide to yield 2-cyano-3-azabicyclo[3.1.0]hexane, which can be further processed to the carboxylic acid hydrochloride salt.

Key Parameters:

Step Reagents/Conditions Temperature (°C) Solvent Yield/Notes
Halogenation N-chlorosuccinimide, NaOCl, Ca(OCl)2 ~20 (room temp) Ether or biphasic Controlled halogenation
Dehydrohalogenation Triethylamine, pyridine, or NaOH 0–80 Ether, alcohols Formation of alkene intermediate
Bisulfite Adduct Sodium bisulfite ~25 Biphasic (aqueous/organic) Formation of stable adduct
Cyanide Substitution Sodium cyanide ~25 Aqueous Conversion to cyano derivative

This method is well-documented in patent EP0008813B1 and provides a robust route with moderate to high yields and good control over stereochemistry.

Three-Component Reaction Synthesis

A novel and environmentally friendly approach involves a one-pot three-component reaction:

  • Reactants: Aryl aldehydes, malononitrile, and hydroxylamine hydrochloride.
  • Solvent: Water.
  • Conditions: Mild temperature, short reaction time.
  • Outcome: Formation of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, which can be further converted to carboxylic acid hydrochlorides.

This method is advantageous due to its eco-friendliness, excellent yields, and simplicity. It avoids the need for halogenated intermediates and harsh reagents.

Peptide Coupling and Ester Hydrolysis

  • Starting Material: Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride.
  • Coupling Agents: EDC·HCl, HOBt, HATU with bases such as N-methylmorpholine or DIPEA in solvents like DMF.
  • Conditions: Low temperature (0 °C) initially, then room temperature stirring.
  • Purification: Column chromatography.
  • Application: Preparation of dipeptide methyl esters or carbamate derivatives, which can be hydrolyzed to the corresponding carboxylic acid hydrochloride.

This method is useful for functionalizing the azabicyclohexane core and is reported with yields around 70-74% for the coupling steps.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Typical Yield (%) Reference
Halogenation & Dehydrohalogenation 3-azabicyclo[3.1.0]hexane hydrochloride N-chlorosuccinimide, NaOH, NaHSO3, NaCN, 0–80 °C High stereochemical control, scalable Moderate to High
Three-Component Reaction Aryl aldehydes, malononitrile, hydroxylamine hydrochloride Water, mild temperature Eco-friendly, simple, high yield High
Peptide Coupling & Ester Hydrolysis Methyl ester of azabicyclohexane hydrochloride EDC·HCl, HOBt, HATU, DMF, 0–23 °C Functionalization for derivatives 70–74

Research Findings and Notes

  • The halogenation/dehydrohalogenation route allows for intermediate formation of reactive alkenes and bisulfite adducts, which can be transformed into various functionalized azabicyclohexane derivatives, including carboxylic acids.
  • The three-component reaction offers a green chemistry alternative, using water as solvent and avoiding toxic reagents, with potential for structural diversity by varying the aryl aldehyde component.
  • Peptide coupling methods demonstrate the versatility of the azabicyclohexane scaffold in medicinal chemistry, enabling the synthesis of derivatives relevant for drug development, with reliable yields and straightforward purification.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and stereochemical purity.
  • Purification typically involves extraction and chromatographic techniques to isolate the hydrochloride salt form of the target compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride, and how are stereochemical outcomes controlled?

  • The compound is synthesized via multi-step routes involving cyclopropanation, coupling, and hydrolysis. For example, tert-butyl-protected intermediates are reacted with sulfonyl chlorides or acylating agents under basic conditions (e.g., triethylamine in dichloromethane at 0°C to room temperature) to introduce functional groups . Stereochemical control is achieved through chiral resolution or enantioselective catalysis, as seen in the use of (1R,5S,6R)-configured intermediates .

Q. What analytical methods validate the purity and stereochemical integrity of this compound?

  • Purity is confirmed via HPLC (e.g., LCMS with formic acid mobile phase) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural elucidation) . Stereochemistry is verified using chiral chromatography or X-ray crystallography of derivatives .

Q. What biological applications are associated with this compound in preclinical research?

  • It serves as a core structure for inhibitors targeting enzymes like mutant IDH1 (in leukemia) and BET bromodomains (in oncology). Derivatives have shown nanomolar potency in cellular assays, with mechanisms involving allosteric inhibition or protein-protein interaction disruption .

Advanced Research Questions

Q. How can synthetic scalability be improved for high-purity batches of this compound?

  • Scalable methods include optimized cyclopropanation (e.g., Kulinkovich–de Meijere reaction) and transamination steps. Isolation techniques like SPE (solid-phase extraction) or crystallization in polar solvents (e.g., ethyl acetate/pentane mixtures) enhance purity (>98%) . Process adjustments (e.g., temperature control during Grignard additions) minimize side reactions .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Discrepancies between enzymatic and cellular assays are addressed by:

  • Metabolic stability testing : Evaluate compound degradation in microsomal preparations .
  • Off-target profiling : Use kinase/GPCR panels to rule out nonspecific effects .
  • Structural analogs : Compare activity of stereoisomers (e.g., 1R,5S vs. 1S,5R) to isolate stereochemical contributions .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

  • The (1R,5S) configuration enhances metabolic stability by restricting conformational flexibility, as shown in PET tracer studies where derivatives exhibited prolonged in vivo retention . Enantiopure forms also improve receptor binding selectivity (e.g., 10-fold higher affinity for R132H IDH1 over wild-type) .

Key Methodological Insights

  • Stereochemical Optimization : Use chiral auxiliaries (e.g., tert-butyl carbamates) to enforce desired configurations during cyclopropanation .
  • Conflict Resolution : Cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 2
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

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